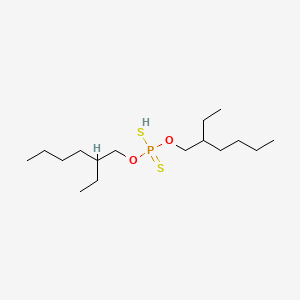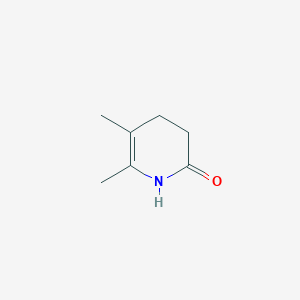
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse pharmacological properties. This compound is characterized by the presence of an amino group, a diethylamino propyl chain, and a methylbenzyl group, all attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the p-Amino Group: This step involves nitration of the benzamide followed by reduction to introduce the amino group.
Attachment of the Diethylamino Propyl Chain: This can be done through a substitution reaction where the amino group is reacted with a diethylamino propyl halide.
Addition of the Methylbenzyl Group: This step involves a Friedel-Crafts alkylation reaction to attach the methylbenzyl group to the benzamide core.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides depending on the reagents used.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic, anti-inflammatory, or antipsychotic effects.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular function or gene expression.
類似化合物との比較
Similar Compounds
Benzamide Derivatives: Compounds such as sulpiride, tiapride, and metoclopramide share structural similarities.
Unique Features: The presence of the diethylamino propyl chain and the methylbenzyl group distinguishes it from other benzamide derivatives, potentially leading to unique pharmacological properties.
Highlighting Uniqueness
Pharmacological Profile: The specific structural features of this compound may result in distinct binding affinities and activities at various biological targets, making it unique compared to other benzamide derivatives.
特性
| 100321-54-8 | |
分子式 |
C22H32ClN3O |
分子量 |
390.0 g/mol |
IUPAC名 |
3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H |
InChIキー |
DHYXMCWSJRUEHF-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









